4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Overview
Description
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and two phenyl groups attached to an imidazolidinone ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one typically involves the reaction of N-hydroxyalkylureas with the compound in the presence of alcohols such as methyl or isopropyl alcohol . This reaction proceeds through a tandem sequence of α-ureidoalkylation and esterification to form the desired product .
Chemical Reactions Analysis
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one undergoes various chemical reactions, including α-ureidoalkylation and esterification . Common reagents used in these reactions include N-hydroxyalkylureas and alcohols such as methyl or isopropyl alcohol . The major products formed from these reactions are N-hydroxyalkyl-1,5-diphenylglycolurils .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in the synthesis of N-hydroxyalkyl-1,5-diphenylglycolurils, which are compounds of interest for their potential biological activities . Additionally, 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is used in studies involving α-ureidoalkylation reactions, which are important for the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one involves its ability to undergo α-ureidoalkylation and esterification reactions . These reactions are facilitated by the presence of hydroxyl and phenyl groups on the imidazolidinone ring, which provide the necessary reactivity for these transformations . The molecular targets and pathways involved in these reactions are primarily related to the formation of N-hydroxyalkyl-1,5-diphenylglycolurils .
Comparison with Similar Compounds
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one can be compared to other similar compounds such as 4,5-dihydroxy-4,5-diphenylimidazolidin-2-one . While both compounds share a similar core structure, the presence of different substituents on the imidazolidinone ring can lead to variations in their chemical reactivity and applications . The unique combination of hydroxyl and phenyl groups in this compound makes it particularly useful for specific synthetic transformations and research applications .
Properties
IUPAC Name |
4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-15(20)19(2)17(22,14-11-7-4-8-12-14)16(18,21)13-9-5-3-6-10-13/h3-12,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPKFDLVDLKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342921 | |
Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66242-64-6 | |
Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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